![molecular formula C18H25N3O3S B2635752 N'-(2-Methylsulfanylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide CAS No. 2380183-58-2](/img/structure/B2635752.png)
N'-(2-Methylsulfanylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylsulfanylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide, commonly known as MMBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. MMBO is a novel compound that is synthesized through a unique method and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of MMBO is not fully understood. However, it is believed that MMBO exerts its antitumor activity by inhibiting the activity of histone deacetylase (HDAC), an enzyme that plays a critical role in the regulation of gene expression. MMBO has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity.
Biochemical and Physiological Effects
MMBO has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antiviral activity against HIV. MMBO has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. It has also been shown to inhibit the proliferation of cancer cells by downregulating the expression of cyclin D1, a protein that plays a critical role in cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of MMBO is that it is a novel compound that has not been extensively studied, which makes it an attractive target for scientific research. MMBO has also shown potent antitumor and antiviral activity, which makes it a promising candidate for drug discovery. However, one of the limitations of MMBO is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for the study of MMBO. One direction is to further elucidate its mechanism of action and optimize its use in drug development. Another direction is to study its potential use in combination therapy with other anticancer agents. MMBO has also shown potential as an antiviral agent, and further studies are needed to explore its use in the treatment of viral infections. Overall, MMBO is a novel compound that has shown promising results in various scientific research studies and has the potential to be developed into a valuable therapeutic agent.
Métodos De Síntesis
MMBO is synthesized through a multistep process that involves the reaction of 2-methylsulfanylphenylboronic acid with 1-morpholin-4-ylcyclobutylcarbaldehyde, followed by the addition of oxalyl chloride and N-methylmorpholine. The resulting product is purified through column chromatography, and MMBO is obtained as a white solid. The synthesis method of MMBO is unique and has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
MMBO has shown promising results in various scientific research studies. It has been studied for its potential applications in medicinal chemistry, pharmacology, and drug discovery. MMBO has been shown to have potent antitumor activity and has been studied for its potential use as an anticancer agent. It has also been studied for its potential use as an antiviral agent, particularly against human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-25-15-6-3-2-5-14(15)20-17(23)16(22)19-13-18(7-4-8-18)21-9-11-24-12-10-21/h2-3,5-6H,4,7-13H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOCJYYKCBXMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(methylsulfanyl)phenyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

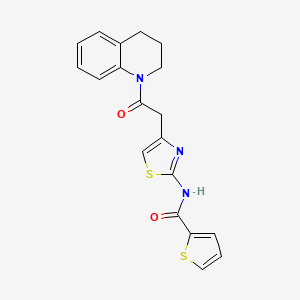

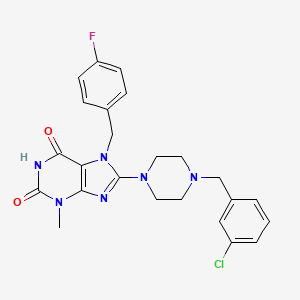
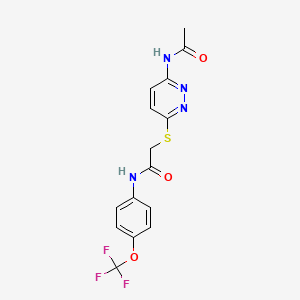
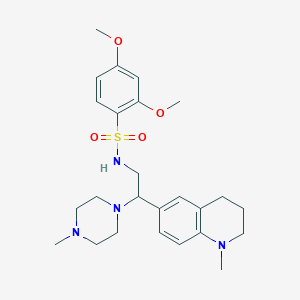


![2-[(R)-2-Pyrrolidinyl]indan-2-ol](/img/structure/B2635681.png)
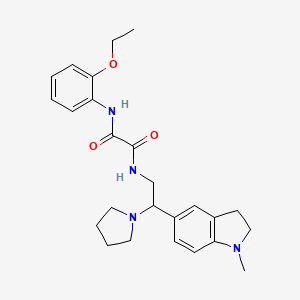
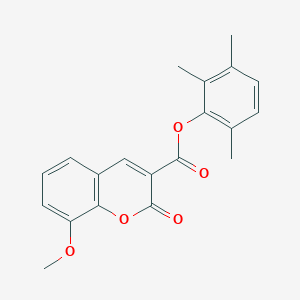

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B2635688.png)
![3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2635689.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2635690.png)